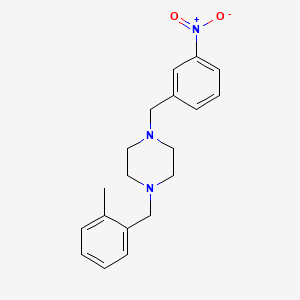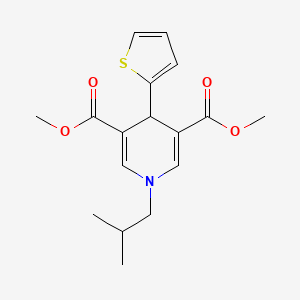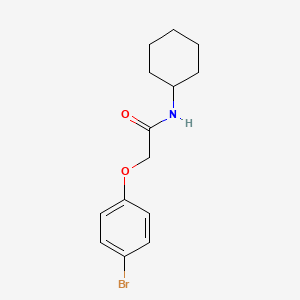
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide, commonly known as CTAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CTAP is not fully understood. However, it is believed to act as a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain and inflammation. CTAP has been shown to bind to the mu-opioid receptor with high affinity, thereby blocking the binding of endogenous opioid peptides such as beta-endorphin and enkephalins.
Biochemical and Physiological Effects:
CTAP has been shown to have potent analgesic and anti-inflammatory effects in various animal models. It has also been shown to have a low potential for abuse and dependence, making it a safer alternative to traditional opioid analgesics. CTAP has been shown to have a half-life of approximately 3 hours in rats, indicating that it has a relatively short duration of action.
Vorteile Und Einschränkungen Für Laborexperimente
CTAP has several advantages for lab experiments, including its high potency, selectivity, and low potential for abuse and dependence. However, its short duration of action and limited solubility in aqueous solutions can be a limitation for certain experiments.
Zukünftige Richtungen
There are several future directions for research on CTAP. One area of interest is the development of CTAP analogs with improved pharmacokinetic properties and selectivity for the mu-opioid receptor. Another area of interest is the investigation of CTAP's potential therapeutic applications in other fields such as neurodegenerative diseases and addiction. Additionally, further studies are needed to fully elucidate the mechanism of action of CTAP and its effects on various physiological systems.
Conclusion:
In conclusion, CTAP is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its high potency, selectivity, and low potential for abuse and dependence make it a promising candidate for the treatment of chronic pain and inflammatory diseases. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
CTAP is synthesized through a multistep process that involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form N-(4-fluorophenyl)cyclohexylcarbamate. This intermediate is then reacted with thiosemicarbazide to form N-(4-fluorophenyl)cyclohexylthiocarbamoylthiourea. The final step involves the reaction of this intermediate with acetyl chloride to form CTAP.
Wissenschaftliche Forschungsanwendungen
CTAP has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and pain management. It has been shown to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3OS/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPIWNHPLQDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B5812328.png)


![4-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5812349.png)



![ethyl 2-[2-(4-bromobenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812379.png)

![5-(2-naphthyl)-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5812397.png)

![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)